molecular formula C10H20ClNO B3024003 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide CAS No. 32322-84-2

2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide

Cat. No.: B3024003
CAS No.: 32322-84-2
M. Wt: 205.72 g/mol
InChI Key: KGGUTJMABKXMEL-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide is a chemical compound with the molecular formula C10H20ClNO. It is known for its unique structure, which includes a chloroacetamide group attached to a highly branched alkyl chain. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide typically involves the reaction of 2-chloroacetamide with 1,1,3,3-tetramethylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: In the presence of water and appropriate catalysts, the compound can hydrolyze to form corresponding amides and acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. The branched alkyl chain influences the compound’s solubility and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide can be compared with other chloroacetamide derivatives and branched alkyl amides. Similar compounds include:

    This compound: Known for its unique structure and reactivity.

    This compound: Exhibits similar chemical properties but may differ in biological activity.

    This compound: Used in similar applications but with variations in reactivity and solubility.

Properties

IUPAC Name

2-chloro-N-(2,4,4-trimethylpentan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-9(2,3)7-10(4,5)12-8(13)6-11/h6-7H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUTJMABKXMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326296
Record name 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32322-84-2
Record name NSC526378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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